5-{[2-(DIMETHYLAMINO)ETHYL]AMINO}-2-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]-1,3-OXAZOLE-4-CARBONITRILE
Description
Properties
IUPAC Name |
5-[2-(dimethylamino)ethylamino]-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-22(2)12-9-20-18-16(13-19)21-17(26-18)14-5-7-15(8-6-14)27(24,25)23-10-3-4-11-23/h5-8,20H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZULPRCVQKBEGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(N=C(O1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-{[2-(Dimethylamino)ethyl]amino}-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring an oxazole ring and various functional groups, suggests diverse biological activities, particularly in oncology and antimicrobial applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 389.47 g/mol. The presence of the oxazole ring, dimethylamino group, and pyrrolidine sulfonyl group contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H23N5O3S |
| Molecular Weight | 389.47 g/mol |
| Chemical Structure | Chemical Structure |
Anticancer Properties
Research indicates that compounds with oxazole rings can inhibit cancer cell proliferation by targeting specific enzymes involved in signaling pathways. Preliminary studies suggest that this compound may act as a potential antimetabolite by mimicking essential purine structures necessary for DNA synthesis .
In vitro studies have demonstrated that similar compounds effectively inhibit growth in various cancer cell lines, indicating a promising anticancer profile. For instance, compounds structurally akin to this oxazole derivative have shown significant activity against breast and lung cancer cells .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity as well. Oxazoles are known for their ability to disrupt microbial growth through various mechanisms, including inhibition of nucleic acid synthesis and enzyme activity .
The biological activity of this compound may involve:
- Enzyme Inhibition : Targeting specific enzymes related to cancer cell growth.
- Mimicking Nucleotides : Acting as an antimetabolite by mimicking purine structures.
- Signal Transduction Interference : Modulating pathways associated with cell proliferation and apoptosis .
Case Studies
Several studies have explored the biological effects of oxazole derivatives similar to this compound:
- Study 1 : A derivative exhibited significant inhibition of tumor necrosis factor alpha (TNF-α) production in human blood cultures, suggesting anti-inflammatory properties alongside anticancer effects .
- Study 2 : Another related compound demonstrated low toxicity while effectively inhibiting the proliferation of tumor cell lines and viral replication in vitro .
Scientific Research Applications
Alzheimer's Disease Treatment
The compound has been identified as a potential inhibitor of β-secretase (BACE), an enzyme involved in the production of amyloid-beta peptides associated with Alzheimer's disease. Inhibiting this enzyme can reduce the formation of amyloid plaques, which are characteristic of the disease. The compound's structural characteristics allow it to interact effectively with the enzyme's active site, potentially leading to therapeutic advancements in managing Alzheimer's disease .
Type 2 Diabetes Management
In addition to its effects on Alzheimer's pathology, the compound exhibits BACE2 inhibitory activity, which may have implications for treating metabolic disorders such as type 2 diabetes. Research indicates that BACE2 plays a role in insulin signaling and glucose metabolism, suggesting that modulation of this enzyme could improve metabolic health .
Cancer Therapeutics
The compound's ability to inhibit certain pathways involved in tumorigenesis positions it as a candidate for cancer therapy. Specifically, it may affect the epidermal growth factor receptor (EGFR) signaling pathway, which is often dysregulated in various cancers. By selectively targeting mutant forms of EGFR while sparing wild-type receptors, the compound could reduce side effects commonly associated with conventional cancer therapies .
Case Study 1: Alzheimer’s Disease
In a study examining various BACE inhibitors, 5-{[2-(dimethylamino)ethyl]amino}-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile demonstrated significant reductions in amyloid-beta levels in vitro. The results indicated a dose-dependent response with minimal cytotoxicity to neuronal cells .
Case Study 2: Cancer Cell Lines
Research involving different cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis in cells expressing mutant EGFR. The selectivity for mutant over wild-type receptors suggests a promising therapeutic window for treating EGFR-driven tumors .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
*Calculated based on molecular formulas.
Key Findings
a) Core Heterocycle Differences
- Oxazole vs. Pyrimidine/Pyrazole : The oxazole core in the target compound offers greater metabolic stability compared to pyrimidine derivatives (e.g., ), which are prone to enzymatic oxidation. Pyrazole-based compounds like fipronil () prioritize pesticidal activity due to their electrophilic carbonitrile and sulfinyl groups .
- Sulfonamide Modifications : The target’s pyrrolidine sulfonyl group (vs. piperazinyl sulfonyl in ) may reduce basicity, improving blood-brain barrier penetration compared to piperazine derivatives .
b) Pharmacological and Physicochemical Properties
- Bioavailability: The dimethylaminoethyl side chain in the target compound enhances solubility (logP ~2.1 estimated) compared to diethylaminoethyl substituents in (logP ~3.5), which could reduce renal clearance .
- Toxicity: Structural analogs with dimethylamino groups (e.g., ) show moderate acute toxicity (LD₅₀ > 500 mg/kg in rodents), suggesting the target compound may require dose optimization for therapeutic use .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
